5-Amino-1,3-dimethylpyrazole
Overview
Description
5-Amino-1,3-dimethylpyrazole is a chemical compound with the molecular formula C5H9N3 . It has an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da . It is also known by other names such as 1,3-Dimethyl-1H-pyrazol-5-amine .
Synthesis Analysis
The synthesis of 5-Amino-1,3-dimethylpyrazole often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .Molecular Structure Analysis
The molecular structure of 5-Amino-1,3-dimethylpyrazole consists of 5 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . The InChI string representation of its structure isCc1cc(N)n(C)n1
. Chemical Reactions Analysis
5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis
5-Amino-1,3-dimethylpyrazole has a density of 1.2±0.1 g/cm3, a boiling point of 234.7±20.0 °C at 760 mmHg, and a flash point of 95.8±21.8 °C . It has 3 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Scientific Research Applications
Precursor in Organic Synthesis
5-Amino-1,3-dimethylpyrazole is known as a versatile scaffold in organic synthesis and medicinal chemistry. It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Structural Investigations
Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are of utmost relevance. 5-Amino-1,3-dimethylpyrazole is largely explored in these investigations .
Synthesis of Condensed Heterocyclic Systems
5-Amino-1,3-dimethylpyrazole is largely explored as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Preparation of Pyrazolato Ligated Complexes
5-Amino-1,3-dimethylpyrazole is a common reagent for the preparation of pyrazolato ligated complexes .
Antibacterial Activity
5-Amino-1,3-dimethylpyrazole is used to prepare N-1-substituted derivatives having antibacterial activity .
Synthesis of Bicyclic Nitrogen Heterocycles
Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles, especially in the preparation of condensed heterocycles such as pyrazolo [3,4-d]pyrimidines, pyrazolo [3,4-b]pyridines, imidazopyrazoles etc .
Mechanism of Action
Mode of Action
It’s known that 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dimethylpyrazole . These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.
Safety and Hazards
properties
IUPAC Name |
2,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908181 | |
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dimethylpyrazole | |
CAS RN |
3524-32-1, 103068-64-0 | |
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 5-Amino-1,3-dimethylpyrazole?
A1: 5-Amino-1,3-dimethylpyrazole serves as a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various reagents. For instance, it reacts with ethyl acetoacetate to produce isomeric pyrazolopyridones, characterized using IR, PMR, and 13C-NMR spectroscopy []. Additionally, it participates in Friedlander reactions, exemplified by its reaction with o-phthalaldehydic acid to generate 5-amino-1,3-dimethyl-4-phthalidylpyrazole, which can be further transformed into tricyclic systems like 1,3-dimethylpyrazolo[3,4-b]benzazepin-9-one []. Another application involves its reaction with arylaldehydes or ketones and mercaptoacetic acid to yield pyrazolo[3,4-e][1,4]thiazepine derivatives [].
Q2: How is the structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized from 5-Amino-1,3-dimethylpyrazole, confirmed?
A2: The structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized using 5-Amino-1,3-dimethylpyrazole, is confirmed through a combination of methods. Desulfurization and subsequent hydrolysis of these derivatives yield identifiable benzylpyrazole products, providing structural insights []. Additionally, comparing spectral data of these derivatives with analogous pyrazolothiazepines further supports their structural assignment [].
Q3: Can 5-Amino-1,3-dimethylpyrazole form charge transfer complexes?
A3: Yes, research indicates that 5-Amino-1,3-dimethylpyrazole can form charge transfer complexes. Studies employing spectroscopic techniques and DFT/TD-DFT/PCM calculations demonstrate the formation of such a complex with chloranilic acid in various solvents []. This interaction highlights the potential of 5-Amino-1,3-dimethylpyrazole in supramolecular chemistry and related fields.
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